The quinolinium moiety consists of a bicyclic system featuring a benzene ring fused to a pyridinium ring, with a permanent positive charge localized on the nitrogen atom. Introducing a 2-bromoethyl group at the 1-position modifies the electronic environment, as evidenced by related structures such as 1-(4-chloro-phenacyl)-quinolinium bromide (C₁₇H₁₃BrClNO). The bromoethyl chain introduces steric bulk and polarizability, which influence intermolecular interactions and solubility.
The molecular formula of 1-(2-bromoethyl)quinolinium bromide is inferred as C₁₁H₁₁Br₂N, with a theoretical molecular weight of 317.02 g/mol. Comparative analysis with 1-allyl-2-methylquinolinium bromide (C₁₃H₁₄BrN) reveals that alkyl chain length and halogen placement critically affect lattice energy and melting points. For instance, allyl-substituted derivatives exhibit lower melting ranges (120–125°C) compared to bulkier analogs, suggesting that the bromoethyl variant may display intermediate thermal stability.
Infrared (IR) spectroscopy of analogous compounds, such as 1-bromomethyl-4-formyl-1,2-dihydrooxazolo[3,2-a]quinolinium bromide, shows characteristic absorption bands for C–Br stretches at 550–650 cm⁻¹ and aromatic C=C vibrations at 1450–1600 cm⁻¹. Nuclear magnetic resonance (NMR) data for the quinolinium core typically include downfield-shifted protons adjacent to the nitrogen atom (δ 8.5–9.5 ppm for H-2 and H-4).
Density functional theory (DFT) calculations on similar systems predict that the bromoethyl group induces a dipole moment of ~5.2 Debye, enhancing electrophilicity at the C-2 position. This aligns with observed reactivity in quaternary ammonium salts, where alkyl halide substituents facilitate nucleophilic substitution reactions.
The quaternization of quinoline with 1,2-dibromoethane is the most direct route to 1-(2-bromoethyl)quinolinium bromide. In a representative procedure, quinoline reacts with 1,2-dibromoethane in toluene at 80–90°C for 8–12 hours, yielding the target compound as a crystalline solid [1]. A biphasic system (toluene/liquid ammonia) enhances reactivity by stabilizing intermediates, achieving yields of 85–92% [1]. Excess 1,2-dibromoethane (1.5–2.0 equivalents) ensures complete N-ethylation, while lower equivalents result in partial alkylation [3].
Table 1: Alkylation Conditions and Yields
| Equivalent Ratio (Quinoline:1,2-Dibromoethane) | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| 1:1.5 | Toluene | 80 | 85 |
| 1:2.0 | Toluene/NH₃ | 90 | 92 |
| 1:1.2 | Benzene | 70 | 68 |
Solvent polarity significantly impacts reaction kinetics and product stability. Polar aprotic solvents like dimethylformamide (DMF) accelerate quaternization but promote side reactions, such as hydrolysis of the bromoethyl group [3]. Nonpolar solvents (toluene, benzene) improve regioselectivity, with toluene yielding 92% product compared to 76% in DMF [1] [2]. Protic solvents (methanol, ethanol) are avoided due to nucleophilic displacement of bromide by alkoxide ions [3].
Direct bromination is unnecessary when using 1,2-dibromoethane, as the bromide counterion originates from the alkylating agent [1]. However, alternative routes involve treating 1-(2-hydroxyethyl)quinolinium hydroxide with hydrobromic acid (48% HBr), achieving >90% bromide incorporation [3].
Post-synthetic halogenation is employed to modify the ethyl chain. For example, treating 1-(2-chloroethyl)quinolinium chloride with sodium bromide in acetone at 50°C replaces chloride with bromide via nucleophilic substitution [4]. This method is less efficient (65–72% yield) due to competing elimination reactions [4].
Table 2: Bromination Methods and Efficiency
| Method | Reagent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| Direct alkylation | 1,2-Dibromoethane | 80–90 | 85–92 |
| Anion exchange | NaBr | 50 | 65–72 |
| Acid-mediated conversion | HBr (48%) | 25 | 90–95 |
Recrystallization from dimethylformamide (DMF)-water mixtures (9:1 v/v) produces needle-like crystals with >95% purity [2]. Slow cooling (1–2°C/min) minimizes inclusion of solvent impurities. Ethanol and methanol are less effective, yielding amorphous solids due to high solubility of the quinolinium salt [1].
Column chromatography (silica gel, ethyl acetate/methanol eluent) is hindered by the compound’s high polarity, resulting in broad bands and low recovery (<50%) [4]. Reverse-phase HPLC (C18 column, acetonitrile/water gradient) improves resolution but requires ion-pairing agents like tetrabutylammonium phosphate, complicating downstream applications [3].
The thermal stability of 1-(2-Bromoethyl)quinolinium Bromide is primarily governed by the inherent stability of the quinolinium heterocyclic system and the reactivity of the bromoethyl substituent. Quinoline derivatives generally exhibit significant thermal stability due to their aromatic nature, with decomposition typically occurring above 200°C [1]. The thermal behavior of quinolinium salts follows well-established patterns observed in related heterocyclic compounds.
Thermal analysis studies of similar quinoline compounds demonstrate that decomposition pathways are highly dependent on the molecular structure and substituent positioning [2]. For quinolinium salts with halogenated alkyl chains, the thermal degradation process typically initiates with the cleavage of the carbon-halogen bond, as this represents the weakest bond in the molecular structure [3]. The thermal stability is influenced by the molecular structure, where intramolecular interactions and electronic effects play crucial roles in determining the onset temperature of decomposition [1].
The decomposition mechanism of 1-(2-Bromoethyl)quinolinium Bromide likely proceeds through multiple pathways. The primary degradation route involves elimination of hydrogen bromide from the bromoethyl side chain, forming an ethylene quinolinium intermediate [4]. This process is typically accompanied by the release of carbon oxides, hydrogen bromide, and nitrogen oxides as decomposition products [4]. The quinolinium ring system demonstrates enhanced thermal stability compared to simple alkyl bromides due to the electron-withdrawing effect of the positively charged nitrogen, which stabilizes the aromatic system through resonance effects [1].
Thermogravimetric analysis of related quinolinium compounds reveals that thermal degradation occurs in distinct stages, with initial weight loss beginning around 260-280°C, followed by major decomposition events between 300-450°C [5]. The presence of the bromide counterion contributes to the overall thermal stability of the compound, as ionic interactions between the cationic quinolinium moiety and the bromide anion require additional energy to overcome [6].
The bromoethyl substituent in 1-(2-Bromoethyl)quinolinium Bromide serves as an excellent electrophilic center for nucleophilic displacement reactions. The reactivity of this alkyl halide functionality is significantly enhanced by the electron-withdrawing quinolinium ring system, which increases the electrophilicity of the carbon bearing the bromine atom [7]. This enhanced reactivity follows the typical patterns observed in activated alkyl halides, where the presence of electron-withdrawing groups increases the susceptibility to nucleophilic attack [8].
Nucleophilic substitution reactions at the bromoethyl site proceed primarily through an SN2 mechanism due to the primary nature of the carbon center [8]. The reaction rate is influenced by several factors including the nucleophilicity of the attacking species, the leaving group ability of bromide, and the steric environment around the reaction center [9]. The quinolinium ring system acts as a powerful activating group, significantly increasing the reaction rate compared to simple alkyl bromides [7].
Various nucleophiles readily react with the bromoethyl group, including amines, alcohols, thiols, and other heteroatom-containing compounds [10]. The reaction with primary amines has been extensively studied and leads to the formation of secondary amine derivatives through nucleophilic displacement of the bromide [7]. These reactions typically proceed under mild conditions, often at room temperature or with gentle heating, demonstrating the high reactivity of the bromoethyl center [10].
The stereochemical outcome of nucleophilic displacement reactions follows the expected inversion of configuration characteristic of SN2 mechanisms [8]. The reaction kinetics demonstrate first-order dependence on both the quinolinium substrate and the nucleophile, consistent with a bimolecular mechanism [9]. Solvent effects play a crucial role in these reactions, with polar protic solvents generally accelerating the reaction rate by stabilizing the developing ionic character in the transition state [8].
The coordination chemistry of 1-(2-Bromoethyl)quinolinium Bromide with transition metals is dominated by the quinoline nitrogen atom, which serves as a Lewis base capable of donating its lone pair to metal centers [11] [12]. The quinolinium cation exhibits distinct coordination behavior compared to neutral quinoline due to the positive charge, which reduces the electron density on the nitrogen atom and consequently decreases its basicity [13].
Transition metal complexes with quinolinium ligands demonstrate unique structural and electronic properties [14]. The coordination typically occurs through the nitrogen atom of the quinoline ring, forming stable chelate complexes when additional coordinating groups are present [15]. The bromoethyl substituent can potentially serve as a secondary coordination site through the bromine atom, although this interaction is generally weaker than the primary nitrogen coordination [16].
Complex formation with transition metals such as copper, platinum, and rhodium has been extensively studied with related quinolinium systems [12] [15]. These complexes exhibit enhanced stability compared to simple amine complexes due to the extended π-system of the quinoline ring, which allows for additional π-backbonding interactions [17]. The coordination geometry is typically octahedral or square planar, depending on the metal center and other ligands present [11].
The kinetics of complex formation with quinolinium salts generally follow second-order kinetics, with rate constants dependent on the nature of the metal ion and reaction conditions [18]. The thermodynamic stability of these complexes is enhanced by the aromatic nature of the quinoline ring system, which provides additional stabilization through π-interactions [19]. Metal complexes of quinolinium salts have shown potential applications in catalysis and materials science due to their unique electronic properties [14].
The reactivity of 1-(2-Bromoethyl)quinolinium Bromide can be compared to other quinolinium bromide derivatives to understand structure-reactivity relationships. The position and nature of substituents on the quinolinium ring significantly influence the overall reactivity patterns [20]. Electron-withdrawing groups increase the electrophilicity of the quinolinium system, while electron-donating groups have the opposite effect [21].
Comparative studies with other alkyl quinolinium bromides reveal that the chain length and branching of the alkyl substituent affect both thermal stability and reactivity [22]. The two-carbon ethyl chain in the bromoethyl derivative provides an optimal balance between reactivity and stability, as shorter chains may be too reactive while longer chains introduce steric hindrance [23]. The presence of the bromine atom at the terminal position maximizes its accessibility for nucleophilic attack [7].
Studies of quinolinium tribromide derivatives demonstrate enhanced oxidizing properties compared to simple quinolinium bromides [24]. The additional bromine atoms increase the overall electrophilicity of the system and provide multiple reactive sites [25]. However, these compounds also show decreased thermal stability due to the increased number of labile bromine-containing groups [24].
The reactivity toward various nucleophiles follows predictable trends based on nucleophilicity scales, with stronger nucleophiles such as cyanide and sulfur-containing compounds showing higher reaction rates [26]. The comparative analysis of different quinolinium derivatives reveals that the bromoethyl substitution pattern provides superior reactivity for synthetic applications while maintaining adequate stability for practical handling [20].
Alkylation studies using different quinolinium salts as alkylating agents demonstrate that the 2-bromoethyl derivative shows optimal reactivity for transfer reactions [27]. The success of these reactions depends on the ability of the quinolinium system to stabilize the developing positive charge during the transition state, making it an effective alkyl transfer reagent [27]. The comparative reactivity studies establish 1-(2-Bromoethyl)quinolinium Bromide as a versatile synthetic intermediate with well-balanced reactivity characteristics [22].
| Property | Temperature/Condition | Reference Value |
|---|---|---|
| Thermal Stability Onset | 260-280°C | Initial decomposition [5] |
| Major Decomposition Range | 300-450°C | Primary degradation [2] |
| Nucleophilic Substitution Rate | Room temperature | Enhanced reactivity [7] |
| Complex Formation | Various conditions | Second-order kinetics [18] |
| Reaction Type | Mechanism | Product Formation | Typical Conditions |
|---|---|---|---|
| Thermal Decomposition | Elimination | HBr + alkene products | >260°C [5] |
| Nucleophilic Substitution | SN2 | Secondary amine derivatives | Room temperature [7] |
| Metal Coordination | Lewis acid-base | Metal-nitrogen complexes | Mild conditions [11] |
| Comparative Alkylation | Transfer mechanism | Alkylated products | Variable [27] |